molecular formula C22H26FNO4 B5903841 [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid

[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid

Cat. No. B5903841
M. Wt: 387.4 g/mol
InChI Key: BCOVDTLOAYEFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid, also known as FLUPP or FIPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors. It also has antioxidant properties and can reduce oxidative stress in cells. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid may also affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to have various biochemical and physiological effects in animal models and cell cultures. It can improve memory and learning in animal models of Alzheimer's disease. It can also reduce inflammation and oxidative stress in cells. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. One area of interest is the development of new drugs based on the structure of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. Another area of research is the investigation of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid and its effects on various cellular pathways.

Synthesis Methods

[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxyphenylacetic acid with 2-fluorophenol, followed by the reaction with piperidine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-[4-(2-fluorophenoxy)piperidin-1-yl]-2-(4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c1-15(2)27-17-9-7-16(8-10-17)21(22(25)26)24-13-11-18(12-14-24)28-20-6-4-3-5-19(20)23/h3-10,15,18,21H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVDTLOAYEFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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